molecular formula C25H22ClF3N2O3S B11224066 3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B11224066
M. Wt: 523.0 g/mol
InChI Key: QWMCOOBGFFZUIC-UHFFFAOYSA-N
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Description

3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromenone core, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between a thioamide and an α-haloketone under basic conditions.

    Attachment of the Phenyl Group: The 2-chloro-5-(trifluoromethyl)phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Construction of the Chromenone Core: The chromenone core is formed via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Final Coupling: The final step involves coupling the thiazole and chromenone intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chromenone core can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using SnCl₂.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K₂CO₃.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Fluorescent Probes: The chromenone core can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.

    Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which 3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with various enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-hexyl-2H-chromen-2-one: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.

    3-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-6-methyl-7-hydroxy-2H-chromen-2-one: Contains a methyl group instead of a hexyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of compounds, making this compound a promising candidate for further research and development .

Properties

Molecular Formula

C25H22ClF3N2O3S

Molecular Weight

523.0 g/mol

IUPAC Name

3-[2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-6-hexyl-7-hydroxychromen-2-one

InChI

InChI=1S/C25H22ClF3N2O3S/c1-2-3-4-5-6-14-9-15-10-17(23(33)34-22(15)12-21(14)32)20-13-35-24(31-20)30-19-11-16(25(27,28)29)7-8-18(19)26/h7-13,32H,2-6H2,1H3,(H,30,31)

InChI Key

QWMCOOBGFFZUIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=C(C=CC(=C4)C(F)(F)F)Cl)O

Origin of Product

United States

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